(S)-2-((tert-butoxycarbonyl)amino)-3-(4'-hydroxy-[1,1'-biphenyl]-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-((tert-butoxycarbonyl)amino)-3-(4’-hydroxy-[1,1’-biphenyl]-3-yl)propanoic acid is a chiral amino acid derivative. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group and a hydroxybiphenyl moiety on the side chain. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((tert-butoxycarbonyl)amino)-3-(4’-hydroxy-[1,1’-biphenyl]-3-yl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.
Formation of the Biphenyl Moiety: The hydroxybiphenyl moiety is introduced through a Suzuki coupling reaction. This involves the reaction of a boronic acid derivative of the biphenyl with a halogenated precursor in the presence of a palladium catalyst and a base.
Coupling Reaction: The protected amino acid is then coupled with the biphenyl derivative using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Deprotection: Finally, the Boc protecting group is removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((tert-butoxycarbonyl)amino)-3-(4’-hydroxy-[1,1’-biphenyl]-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group on the biphenyl moiety can be oxidized to form a ketone or quinone derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (pyridinium chlorochromate) or Dess-Martin periodinane can be used for oxidation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Formation of biphenyl ketone or quinone derivatives.
Reduction: Formation of biphenyl alcohol or aldehyde derivatives.
Substitution: Formation of biphenyl ethers or esters.
Scientific Research Applications
(S)-2-((tert-butoxycarbonyl)amino)-3-(4’-hydroxy-[1,1’-biphenyl]-3-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (S)-2-((tert-butoxycarbonyl)amino)-3-(4’-hydroxy-[1,1’-biphenyl]-3-yl)propanoic acid involves its interaction with specific molecular targets. The hydroxybiphenyl moiety can bind to active sites of enzymes or receptors, potentially inhibiting their activity. The Boc-protected amino group can also participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-((tert-butoxycarbonyl)amino)-3-(4’-methoxy-[1,1’-biphenyl]-3-yl)propanoic acid
- (S)-2-((tert-butoxycarbonyl)amino)-3-(4’-chloro-[1,1’-biphenyl]-3-yl)propanoic acid
- (S)-2-((tert-butoxycarbonyl)amino)-3-(4’-methyl-[1,1’-biphenyl]-3-yl)propanoic acid
Uniqueness
(S)-2-((tert-butoxycarbonyl)amino)-3-(4’-hydroxy-[1,1’-biphenyl]-3-yl)propanoic acid is unique due to the presence of the hydroxy group on the biphenyl moiety, which can participate in additional hydrogen bonding and electrostatic interactions. This feature can enhance its binding affinity and specificity compared to similar compounds with different substituents on the biphenyl ring.
Properties
IUPAC Name |
(2S)-3-[3-(4-hydroxyphenyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5/c1-20(2,3)26-19(25)21-17(18(23)24)12-13-5-4-6-15(11-13)14-7-9-16(22)10-8-14/h4-11,17,22H,12H2,1-3H3,(H,21,25)(H,23,24)/t17-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFYWVSBGNBJPOP-KRWDZBQOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)C2=CC=C(C=C2)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)C2=CC=C(C=C2)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.